6-CHLORO-3-(4-METHYL-1,4-DIAZEPANE-1-CARBONYL)-2H-CHROMEN-2-ONE
Overview
Description
6-CHLORO-3-(4-METHYL-1,4-DIAZEPANE-1-CARBONYL)-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C16H17ClN2O3 and a molecular weight of 320.77 g/mol . This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro group at the 6-position and a 4-methyl-1,4-diazepane-1-carbonyl group at the 3-position .
Preparation Methods
The synthesis of 6-CHLORO-3-(4-METHYL-1,4-DIAZEPANE-1-CARBONYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors to form the chromen-2-one structure.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the 6-position of the chromen-2-one core.
Attachment of the 4-Methyl-1,4-Diazepane-1-Carbonyl Group: This step involves the coupling of the chromen-2-one core with the 4-methyl-1,4-diazepane-1-carbonyl group through appropriate reaction conditions.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-CHLORO-3-(4-METHYL-1,4-DIAZEPANE-1-CARBONYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-CHLORO-3-(4-METHYL-1,4-DIAZEPANE-1-CARBONYL)-2H-CHROMEN-2-ONE has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-(4-METHYL-1,4-DIAZEPANE-1-CARBONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
6-CHLORO-3-(4-METHYL-1,4-DIAZEPANE-1-CARBONYL)-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
6-Chloro-3-(4-methyl-1,4-diazepane-1-carbonyl)chromen-4-one: This compound has a similar structure but differs in the position of the carbonyl group.
6-Chloro-3-(4-methyl-1,4-diazepane-1-carbonyl)-2H-pyran-2-one: This compound has a pyran-2-one core instead of a chromen-2-one core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and 4-methyl-1,4-diazepane-1-carbonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-3-(4-methyl-1,4-diazepane-1-carbonyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-18-5-2-6-19(8-7-18)15(20)13-10-11-9-12(17)3-4-14(11)22-16(13)21/h3-4,9-10H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIIQUHZDPCBNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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